molecular formula C14H16N2O4S2 B10759910 Degraded cephaloridine

Degraded cephaloridine

Cat. No.: B10759910
M. Wt: 340.4 g/mol
InChI Key: SFVACKBZMIZHCK-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Degraded cephaloridine is a derivative of cephaloridine, which is a first-generation semisynthetic cephalosporin antibiotic. Cephaloridine is derived from cephalosporin C and is known for its broad-spectrum antibacterial activity. This compound, as the name suggests, is a product formed from the degradation of cephaloridine, often studied to understand the stability and breakdown pathways of cephalosporin antibiotics .

Preparation Methods

The preparation of degraded cephaloridine typically involves the controlled degradation of cephaloridine under specific conditions. This can be achieved through various methods:

    Hydrolysis: Cephaloridine can be hydrolyzed in acidic or basic conditions to yield degraded products. The reaction conditions, such as temperature, pH, and time, are carefully controlled to obtain the desired degradation products.

    Oxidation: Oxidative degradation can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate. This method helps in studying the oxidative stability of cephaloridine.

    Photolysis: Exposure to light, especially ultraviolet light, can lead to the photodegradation of cephaloridine, resulting in degraded products.

Chemical Reactions Analysis

Degraded cephaloridine undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can undergo further oxidation, leading to the formation of various oxidized products.

    Reduction: Reducing agents like sodium borohydride can reduce certain functional groups in this compound, resulting in different reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the this compound molecule.

    Hydrolysis: Further hydrolysis of this compound can lead to the breakdown of the molecule into smaller fragments.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Degraded cephaloridine has several scientific research applications:

Mechanism of Action

The mechanism of action of degraded cephaloridine is not well-defined, as it is primarily a degradation product rather than an active pharmaceutical ingredient. cephaloridine itself works by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death. This compound may retain some of these properties, but its efficacy and specific targets are likely reduced compared to the parent compound .

Comparison with Similar Compounds

Degraded cephaloridine can be compared with other degraded cephalosporin antibiotics, such as:

    Degraded cephalexin: Similar to this compound, degraded cephalexin is formed from the degradation of cephalexin and is studied for its stability and degradation pathways.

    Degraded cefazolin: This compound results from the degradation of cefazolin and is used in similar stability and toxicology studies.

    Degraded ceftriaxone: Formed from the degradation of ceftriaxone, this compound is also of interest in pharmacokinetic and stability research.

The uniqueness of this compound lies in its specific degradation pathway and the unique products formed during its breakdown. Each cephalosporin antibiotic has distinct structural features that influence its degradation behavior and the resulting products .

Properties

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4 g/mol

IUPAC Name

(2R)-5-methyl-2-[(1R)-2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

InChI

InChI=1S/C14H16N2O4S2/c1-8-7-22-13(16-12(8)14(19)20)10(6-17)15-11(18)5-9-3-2-4-21-9/h2-4,6,10,13,16H,5,7H2,1H3,(H,15,18)(H,19,20)/t10-,13-/m1/s1

InChI Key

SFVACKBZMIZHCK-ZWNOBZJWSA-N

Isomeric SMILES

CC1=C(N[C@H](SC1)[C@@H](C=O)NC(=O)CC2=CC=CS2)C(=O)O

Canonical SMILES

CC1=C(NC(SC1)C(C=O)NC(=O)CC2=CC=CS2)C(=O)O

Origin of Product

United States

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